molecular formula C12H7N5O6 B3832622 2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

Cat. No. B3832622
M. Wt: 317.21 g/mol
InChI Key: XIEHSGLSOVLYNG-UHFFFAOYSA-N
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Description

“2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” is a compound with the molecular formula C12H7N5O6 . It is also known as 2-NBDG, a fluorescent D-glucose analog . The fluorescent activity of 2-NBDG is detected by flow cytometry . It is used as a fluorescent indicator for direct glucose uptake measurement .


Synthesis Analysis

The synthesis of 2-NBDG involves reacting D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) . The reaction conditions such as reaction time, bases, the loading of bases, solvents, and reaction temperature have been investigated .


Molecular Structure Analysis

The molecular structure of “2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” is complex, with a molecular weight of 317.214 Da . It contains a benzoxadiazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” include its fluorescence properties, with excitation and emission maxima of approximately 494 nm and 551 nm in DMSO, respectively . It is a powder at room temperature and is stored at -20°C .

Mechanism of Action

The mechanism of action of “2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” is primarily through its fluorescent properties. It is used as a fluorescent indicator for direct glucose uptake measurement . When 2-NBDG is incubated directly with the test sample, it is taken up by the cells, and its consequent fluorescent activity is detected by flow cytometry .

Future Directions

The future directions for the use of “2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol” could involve its use as a fluorescent indicator in various biological and medical research applications. Its ability to indicate glucose uptake makes it particularly useful in studies related to cellular metabolism .

properties

IUPAC Name

2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O6/c18-9-4-2-1-3-6(9)13-10-7(16(19)20)5-8(17(21)22)11-12(10)15-23-14-11/h1-5,13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEHSGLSOVLYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Reactant of Route 6
2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

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